3-(butylthio)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(butylthio)-1H-1,2,4-triazol-5-amine: is a heterocyclic compound that contains a triazole ring substituted with a butylthio group at the third position and an amine group at the fifth position
Scientific Research Applications
Chemistry: 3-(butylthio)-1H-1,2,4-triazol-5-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent. Research is ongoing to explore its efficacy and safety in treating infections.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(butylthio)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-mercapto-1,2,4-triazole with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the butyl halide, resulting in the formation of the butylthio-substituted triazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The butylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The amine group can participate in substitution reactions with various electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: N-substituted triazole derivatives.
Comparison with Similar Compounds
- 3-(methylthio)-1H-1,2,4-triazol-5-amine
- 3-(ethylthio)-1H-1,2,4-triazol-5-amine
- 3-(propylthio)-1H-1,2,4-triazol-5-amine
Comparison: Compared to its methyl, ethyl, and propyl analogs, 3-(butylthio)-1H-1,2,4-triazol-5-amine has a longer alkyl chain, which can influence its lipophilicity and biological activity. The butylthio group may enhance the compound’s ability to interact with lipid membranes, potentially increasing its efficacy as an antimicrobial agent. Additionally, the longer alkyl chain can affect the compound’s solubility and stability, making it unique among its analogs.
Properties
IUPAC Name |
3-butylsulfanyl-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-11-6-8-5(7)9-10-6/h2-4H2,1H3,(H3,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBKHUWZHBVTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NNC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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